molecular formula C19H19NO5 B2386814 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide CAS No. 2034482-10-3

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2386814
CAS No.: 2034482-10-3
M. Wt: 341.363
InChI Key: SXIXUPOPTGNANZ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide: is an organic compound characterized by the presence of furan rings, a hydroxyethyl group, and a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The reaction begins with the formation of a hydroxyethyl intermediate by reacting furan-2-carbaldehyde with furan-3-carbaldehyde in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The hydroxyethyl intermediate is then subjected to an acylation reaction with 3-methoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the furan rings or the acetamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted furan derivatives, substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on understanding its interaction with biological targets and its efficacy in various biological assays.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features make it a candidate for the design of new therapeutic agents with improved pharmacological profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group and furan rings can form hydrogen bonds and π-π interactions with target proteins or enzymes, modulating their activity. The methoxyphenyl acetamide moiety can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide
  • N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-phenylacetamide

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide is unique due to the presence of both furan-2-yl and furan-3-yl groups, which provide distinct electronic and steric properties. This dual furan substitution enhances the compound’s reactivity and potential for diverse chemical transformations. Additionally, the methoxyphenyl acetamide moiety contributes to its biological activity and makes it a valuable scaffold for drug design.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-23-16-5-2-4-14(10-16)11-18(21)20-13-19(22,15-7-9-24-12-15)17-6-3-8-25-17/h2-10,12,22H,11,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXUPOPTGNANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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